Ethyl 4-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrrole-3-carboxylate
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Overview
Description
Ethyl 4-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrole ring substituted with an ethyl ester group, a furan ring, and an acetamide group. Its unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrrole-3-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Acetylation: The acetyl group is introduced via acetylation of the amine group using acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrrole-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Researchers investigate its interactions with enzymes, receptors, and other biomolecules to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance, such as increasing thermal stability or improving mechanical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminopyrrole-3-carboxylate: Lacks the furan and acetyl groups, making it less complex.
Furan-2-carboxylic acid: Contains the furan ring but lacks the pyrrole and ester functionalities.
N-Acetylpyrrole: Contains the pyrrole and acetyl groups but lacks the furan ring and ester group.
Uniqueness
Ethyl 4-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrrole-3-carboxylate is unique due to its combination of a pyrrole ring, a furan ring, and an acetamide group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
ethyl 4-[[2-(furan-2-yl)acetyl]amino]-1-methylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-19-14(18)11-8-16(2)9-12(11)15-13(17)7-10-5-4-6-20-10/h4-6,8-9H,3,7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIHEQPZHYSWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1NC(=O)CC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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